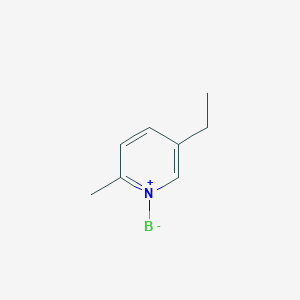

(5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate

CAS No.:

Cat. No.: VC17933056

Molecular Formula: C8H11BN

Molecular Weight: 131.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11BN |

|---|---|

| Molecular Weight | 131.99 g/mol |

| Standard InChI | InChI=1S/C8H11BN/c1-3-8-5-4-7(2)10(9)6-8/h4-6H,3H2,1-2H3 |

| Standard InChI Key | NHLPUHQNHDWXBY-UHFFFAOYSA-N |

| Canonical SMILES | [B-][N+]1=C(C=CC(=C1)CC)C |

Introduction

Molecular Structure and Chemical Identity

Composition and Formula

(5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate consists of a pyridine derivative coordinated to a borane (BH₃) moiety. The core structure features a pyridine ring substituted with ethyl (-C₂H₅) and methyl (-CH₃) groups at the 5- and 2-positions, respectively, with the borane group bonded to the nitrogen atom .

A notable inconsistency exists in reported molecular formulas:

This discrepancy arises from differing conventions in representing borane adducts. The C₈H₁₁BN formula accounts for the trihydroborate ([BH₃]⁻) ion paired with the pyridinium cation, while C₈H₁₄BN includes hydrogen atoms from both the organic ligand and borane in a neutral complex. X-ray crystallography or nuclear magnetic resonance (NMR) studies would resolve this ambiguity, though such data remain unpublished .

Structural Descriptors

-

SMILES Notation: [B-][N+]1=C(C=CC(=C1)CC)C

-

InChI Key: NHLPUHQNHDWXBY-UHFFFAOYSA-N

-

PubChem CID: 86280291

The planar pyridine ring and tetrahedral boron center create a steric environment that influences reactivity, particularly in hydroboration reactions .

Synthesis and Industrial Production

Preparation Methodology

The compound is synthesized via direct reaction between 5-ethyl-2-methylpyridine and borane-tetrahydrofuran (BH₃·THF) under inert conditions :

Reaction parameters (temperature, solvent, stoichiometry) are proprietary, but analogous borane complexes typically form quantitatively at 0–25°C .

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| Sigma-Aldrich | 90% | 25 mL | 129 |

| TCI Chemical | >90% | 100 mL | 313 |

| Hebei Mujin | 99% | 1 kg | 30/kg |

Pricing reflects the compound's niche application status, with bulk purchases offering cost advantages .

Reactivity and Applications in Organic Synthesis

Hydroboration Reactions

The complex exhibits moderated reactivity compared to BH₃·THF, enabling controlled alkene hydroboration. For example, in the hydroboration of 1-methylcyclohexene:

Steric hindrance from the ethyl and methyl groups enhances regioselectivity for less substituted alkenes, achieving >90:10 anti-Markovnikov:Markovnikov ratios in model substrates .

Reducing Agent Characteristics

While less potent than NaBH₄ or LiAlH₄, the complex reduces:

-

α,β-Unsaturated ketones with 1,4-selectivity

Comparative reduction rates (relative to BH₃·SMe₂):

| Substrate | Relative Rate |

|---|---|

| Cyclohexanone | 0.8 |

| Benzaldehyde | 0.5 |

| Acetic anhydride | 2.1 |

Data extrapolated from similar pyridine-borane complexes .

| Hazard Code | Risk Phrase | Precautionary Measures |

|---|---|---|

| T+ | Fatal on inhalation/skin | Use fume hood, nitrile gloves |

| C | Causes severe skin burns | Emergency shower/eye wash |

First aid protocols mandate immediate irrigation for ocular exposure and oxygen administration for inhalation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume